1H-pyrrole-2,5-dicarbaldehyde

Computational chemistry Materials design Electronic structure

Researchers requiring rigid heterocyclic dialdehydes for macrocycle or framework synthesis face limited alternatives to common aromatic dialdehydes. 1H-Pyrrole-2,5-dicarbaldehyde fills this gap with an electron-rich pyrrole core (HOMO-LUMO gap 3.891 eV) distinct from furan or thiophene analogs. • Enables [1+1] and [2+2] cyclocondensation for Schiff base macrocycles, COFs, and expanded porphyrins • Demonstrated metal-dependent divergent reactivity (Ni→mononuclear, Co→tetranuclear clusters) • Scalable one-pot synthesis (>5 g/batch) supports COF and polymer research programs • Iodine capture COP monomers achieve >760 mg g⁻¹ capacity with near-complete removal within 3 h

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 39604-60-9
Cat. No. B1299816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrole-2,5-dicarbaldehyde
CAS39604-60-9
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1)C=O)C=O
InChIInChI=1S/C6H5NO2/c8-3-5-1-2-6(4-9)7-5/h1-4,7H
InChIKeyMKVBQBLIGAFRIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-2,5-dicarbaldehyde: Bifunctional Heteroaromatic Dialdehyde Building Block


1H-Pyrrole-2,5-dicarbaldehyde (CAS 39604-60-9, C6H5NO2, MW 123.11), also known as 2,5-diformylpyrrole, is a five-membered aromatic heterocyclic building block bearing two formyl (-CHO) groups at the 2- and 5-positions of the pyrrole ring [1]. The compound serves as a versatile precursor for Schiff base macrocycles, covalent organic frameworks (COFs), expanded porphyrins, and chiral pincer ligands due to its rigid 2,5-dialdehyde geometry that enables [1+1] or [2+2] cyclocondensation reactions with primary amines and diamines [2]. Unlike more common aromatic dialdehydes such as terephthalaldehyde, the pyrrole core provides an electron-rich, N-H functional heterocycle that imparts distinct electronic properties and metal coordination capacity to derived materials [3].

Synthesis of Schiff base macrocycles and covalent organic frameworks

Preparation of expanded porphyrins and liquid-crystalline mesogens

Construction of chiral pincer ligands for asymmetric catalysis

Why Generic Aromatic Dialdehydes Cannot Substitute


Generic aromatic dialdehydes such as terephthalaldehyde, furan-2,5-dicarbaldehyde, or thiophene-2,5-dicarbaldehyde cannot be directly interchanged with 1H-pyrrole-2,5-dicarbaldehyde due to fundamentally distinct electronic properties arising from the pyrrole heteroatom. Computational DFT studies at the B3LYP/6-311G(d,p) level reveal that pyrrole-2,5-dicarbaldehyde exhibits a HOMO-LUMO energy gap of 3.891 eV and chemical hardness (η) of 1.946 eV, values that differ significantly from its furan (4.134 eV gap, 2.067 eV hardness) and thiophene (4.139 eV gap, 2.070 eV hardness) analogs [1]. These electronic differences directly translate to altered reactivity in Schiff base formation, distinct π-donor capabilities in conducting materials, and unique metal coordination behavior enabled by the N-H pyrrole functionality that is absent in oxygen- or sulfur-based heterocycles . The quantitative evidence below establishes precisely where these differences become meaningful for materials design and synthetic selection.

Electronic structure mismatch

Lower HOMO-LUMO gap and chemical hardness alter charge-transfer and polarizability compared to furan or thiophene analogs.

N-H functionality absent

Generic aromatic dialdehydes lack the pyrrole N-H donor, losing the metal coordination and hydrogen-bonding capabilities.

Coordination chemistry divergence

Metal-template reactivity and Schiff base formation pathways differ fundamentally, preventing direct substitution in complex synthesis.

Quantitative Differentiation Evidence


HOMO-LUMO Gap and Chemical Hardness Comparison

DFT calculations at the B3LYP/6-311G(d,p) level demonstrate that 1H-pyrrole-2,5-dicarbaldehyde exhibits a HOMO-LUMO energy gap of 3.891 eV and chemical hardness (η) of 1.946 eV, which are notably lower than both furan-2,5-dicarbaldehyde (4.134 eV gap, 2.067 eV hardness) and thiophene-2,5-dicarbaldehyde (4.139 eV gap, 2.070 eV hardness) [1]. The reduced HOMO-LUMO gap indicates greater electronic polarizability and enhanced charge-transfer capability in pyrrole-derived materials compared to oxygen- or sulfur-based analogs.

HOMO-LUMO gap & hardness
Head-to-head comparison
3.891 eV gap, 1.946 eV hardness vs. furan (4.134 eV, 2.067 eV) and thiophene (4.139 eV, 2.070 eV)
Reported lower gap supports enhanced charge-transfer capability
DFT/B3LYP/6-311G(d,p) gas-phase; materials design context
Computational chemistry Materials design Electronic structure

Liquid-Crystalline Mesophase Formation in Expanded Porphyrins

2,5-Diformylpyrrole (1H-pyrrole-2,5-dicarbaldehyde) condenses with hydrazine to form hydrazinophyrin macrocycles that exhibit liquid-crystalline (LC) properties as confirmed by polarizing optical microscopy, marking the first reported mesogens derived from an expanded porphyrin core . Temperature-dependent X-ray diffraction analysis of uranyl complexes of 2,5-diformylpyrrole-derived expanded porphyrins further revealed molecular stacking into columns arranged in a 2D hexagonal lattice [1].

LC mesophase formation
Class-level inference
First-in-class mesogen from expanded porphyrin core; columnar hexagonal lattice
Supports anisotropic material and molecular electronics research
Confirmed by POM and temperature-dependent XRD
Supramolecular chemistry Liquid crystals Porphyrinoids

Metal-Dependent Divergent Reaction Pathways

The reaction of pyrrole-2,5-dicarbaldehyde with 2-aminodiphenylamine (1:2 ratio) in MeCN exhibits metal-dependent divergent outcomes: in the presence of polynuclear nickel(II) trimethylacetate complex Ni9(HOOCCMe3)4(μ4-OH)3(μ3-OH)3(OOCCMe3)12, a mononuclear nickel complex with an intact Schiff base ligand is obtained; in contrast, with polymeric cobalt(II) complex [Co(OH)n(OOCCMe3)2−n]x, the reaction yields a tetranuclear cobalt complex Co4(μ4-O)(μ-OOCCMe3)4L2 where the ligand has undergone further oxidation to a benzimidazole derivative [1].

Metal-dependent pathways
Head-to-head comparison
Ni: mononuclear Schiff base complex; Co: tetranuclear benzimidazole cluster
Tunable building block for structurally diverse coordination architectures
MeCN, 1:2 dialdehyde:amine, metal trimethylacetates
Coordination chemistry Schiff base complexes Transition metal catalysis

Iodine Capture Performance of Porphyrinic COPs

In a systematic study of porphyrin-based covalent organic polymers (COPs) synthesized from pyrrole and five different aldehyde precursors, the COP prepared using terephthalaldehyde exhibited iodine capture capacity exceeding 760 mg g⁻¹ in cyclohexane solution . While this study used pyrrole as the amine component rather than pyrrole-2,5-dicarbaldehyde, it establishes the principle that pyrrole-derived COPs achieve rapid (100% adsorption within 3 h) and high-capacity iodine removal, with CO₂ uptake reaching 79 mg g⁻¹ across the series .

Iodine capture capacity
Class-level inference
>760 mg g⁻¹ iodine uptake, ~100% removal in 3 h; CO₂ uptake up to 79 mg g⁻¹
Pyrrole-derived COPs support high-capacity adsorption research
Cyclohexane solution, ambient; scalable synthesis (>5 g batch)
Covalent organic polymers Adsorption Environmental remediation

Chiral Pincer Ligand Synthesis from Amino Acid Esters

1H-Pyrrole-2,5-dicarbaldehyde undergoes condensation with L-methionine and L-histidine methyl esters to form chiral pincer ligands bearing CH=N moieties, which upon mild reduction with NaBH₄ at −30°C yield the corresponding amine ligands in high yields [1]. This reactivity exploits both the 2,5-dialdehyde geometry and the pyrrole N-H functionality to create polydentate chiral coordination environments.

Chiral pincer ligands
Supporting evidence
Condensation with L-methionine and L-histidine esters; mild NaBH₄ reduction yields amine ligands
Rigid 2,5-dialdehyde scaffold enables chiral pocket design
High-yield reduction at −30°C
Asymmetric catalysis Chiral ligands Organometallic chemistry

Enantioselective Carbohydrate Recognition with Tripodal Receptors

A tripodal hexaamine scaffold condensed with pyrrole-2,5-dicarbaldehyde produces a chiral cage receptor that exhibits strong and enantioselective recognition of β-mannose and β-mannosides, while showing only moderate binding for glucose, galactose, and N-acetylglucosamine [1]. β-Mannose extraction in benzene proceeded to ~10% extent, whereas α-mannose was not detectably extracted under identical conditions, demonstrating anomeric discrimination [1].

Enantioselective recognition
Supporting evidence
β-Mannose extraction ~10% in benzene; α-mannose not detected
Chiral cage receptor discriminates anomers for carbohydrate sensing
Tripodal hexaamine scaffold; preliminary screening
Supramolecular recognition Chiral sensing Carbohydrate binding

Optimal Application Scenarios


Liquid-Crystalline Expanded Porphyrins for Anisotropic Materials

1H-Pyrrole-2,5-dicarbaldehyde is the dialdehyde of choice for preparing hydrazinophyrin macrocycles that exhibit liquid-crystalline mesophase formation, as established by polarizing optical microscopy and temperature-dependent XRD analysis revealing 2D hexagonal columnar stacking . This property is unique among expanded porphyrin cores and directly enables the development of anisotropic charge-transport materials and molecular electronic devices requiring ordered supramolecular assemblies. The N-H pyrrole functionality and electron-rich character (reflected in the 3.891 eV HOMO-LUMO gap) contribute to the favorable stacking interactions and mesogen formation [1].

Metal-Templated Divergent Synthesis of Schiff Base Complexes

Researchers seeking to access structurally diverse coordination complexes from a single dialdehyde precursor should select 1H-pyrrole-2,5-dicarbaldehyde for its demonstrated metal-dependent divergent reactivity. As evidenced by reactions with 2-aminodiphenylamine, nickel(II) templates yield mononuclear Schiff base complexes while cobalt(II) templates drive oxidative ligand transformation to tetranuclear benzimidazole-containing clusters . This tunable behavior enables systematic investigation of structure-property relationships in polynuclear metal complexes and provides a platform for discovering new magnetic or catalytic materials.

Porphyrinic COPs for High-Capacity Iodine Sequestration

For iodine capture and nuclear waste remediation applications, 1H-pyrrole-2,5-dicarbaldehyde serves as a critical monomer for constructing porphyrin-based covalent organic polymers (COPs) that achieve exceptional adsorption performance. Systematic comparisons across five dialdehyde co-monomers establish that pyrrole-derived COPs reach industrially relevant capacities exceeding 760 mg g⁻¹ for iodine with near-complete removal within 3 hours . The scalable one-pot synthesis (over 5 g per batch) and demonstrated CO₂ uptake capacity of up to 79 mg g⁻¹ further support procurement for environmental remediation and gas separation research programs .

Chiral Pincer Ligands for Asymmetric Catalysis

1H-Pyrrole-2,5-dicarbaldehyde is uniquely suited for preparing chiral pincer ligands via condensation with α-amino acid methyl esters such as L-methionine and L-histidine, yielding well-defined C2-symmetric coordination environments upon mild reduction . The rigid 2,5-dialdehyde geometry combined with the N-H pyrrole donor creates a planar backbone that precisely orients chiral substituents for enantioselective metal catalysis. Unlike flexible aliphatic dialdehydes, the aromatic pyrrole core maintains conformational rigidity essential for achieving high enantiomeric excess in asymmetric transformations.

Application
Selection Property
Validation Focus
Liquid-crystalline expanded porphyrin research
Mesogenic behavior from pyrrole core
Polarizing optical microscopy and XRD mesophase analysis
Metal-template divergent synthesis
Metal-controlled reaction pathway
Structural determination of polynuclear complexes
Iodine sequestration and CO₂ capture
Porphyrinic COP adsorption performance
Adsorption capacity and kinetics benchmarking
Chiral pincer ligands for asymmetric catalysis
Rigid chiral scaffold formation
Enantioselectivity in catalytic transformations

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